Evidence Gap Notification: Absence of Head-to-Head or Cross-Study Comparable Potency Data for (1H-Indol-3-yl)(3-phenylazepan-1-yl)methanone
No direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference is available for this specific compound in any publicly accessible repository, peer-reviewed publication, or patent, as of the current search date. The structurally most proximal benchmark, the AM-2233 azepane isomer (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, demonstrates CB1 receptor affinity with a Ki of 2.8 nM; however, this chemotype differs at three core positions (iodobenzoyl replacement, N-methyl azepane, and substitution site on azepane), rendering any quantitative extrapolation to the target compound scientifically unsound . The compound also lacks published affinity data at sigma-1 and μ-opioid receptors, the canonical targets of the 3-phenylazepane fragment.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | AM-2233 azepane isomer: Ki = 2.8 nM (CB1 radioligand binding) |
| Quantified Difference | Cannot be calculated; comparator is structurally non-equivalent |
| Conditions | [3H]CP-55,940 displacement binding assay in CB1-transfected HEK293 cell membranes |
Why This Matters
A procurement decision based on assumed potency extrapolation from a non-equivalent azepane isomer introduces unquantified risk of target under-engagement or off-target promiscuity.
